(S)-(+)-rolipram - 216974-75-3

(S)-(+)-rolipram

Catalog Number: EVT-1167071
CAS Number: 216974-75-3
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-(+)-Rolipram is the less potent enantiomer of Rolipram, a compound known for its inhibitory activity against Phosphodiesterase 4 (PDE4) [, , , , , , , , ]. (S)-(+)-Rolipram plays a crucial role in scientific research as a tool to investigate the functions of PDE4 and the cAMP signaling pathway [, , , ].

Molecular Structure Analysis

(S)-(+)-Rolipram shares its core structure with (R)-(-)-Rolipram, consisting of a phenyl ring with cyclopentyloxy and methoxy substitutions, linked to a pyrrolidone ring via a butyramide chain. The key difference lies in the spatial arrangement of atoms around the chiral center on the butyramide chain, resulting in distinct enantiomeric configurations. This chirality influences the binding affinity to PDE4 and subsequent biological activity [, , , , , ].

Crystal structures of PDE4 in complex with (R,S)-Rolipram [, ] provide insights into the binding interactions within the enzyme's catalytic domain. These structures offer valuable information for understanding the structure-activity relationship and designing more selective PDE4 inhibitors.

(R)-(-)-Rolipram

Compound Description: (R)-(-)-Rolipram is the more potent enantiomer of rolipram, a selective inhibitor of PDE4. [, , , , , , , ] It exhibits various biological activities, including anti-inflammatory, anti-depressant, and neuroprotective effects. [, , , , , , , ] (R)-(-)-Rolipram is often used as a tool compound to investigate the role of PDE4 in various physiological and pathological processes. [, , ]

Relevance: (R)-(-)-Rolipram is the enantiomer of (S)-(+)-rolipram. They share the same chemical structure, except for the configuration at the chiral center, resulting in opposite absolute configurations. [, , , , , ] This stereochemical difference leads to significant differences in their potency for inhibiting PDE4, with (R)-(-)-rolipram being substantially more potent. [, , , , , , , ]

Ro 20-1724

Compound Description: Ro 20-1724 is a high-affinity and selective inhibitor of the cAMP-specific PDE4 enzyme. [] It demonstrates potent inhibitory activity against PDE4. []

Roflumilast

Compound Description: Roflumilast is a potent and selective PDE4 inhibitor, belonging to the benzamide class of compounds. [] It displays anti-inflammatory and immunomodulatory effects in various cell types, including neutrophils, eosinophils, monocytes, and T cells. [] Roflumilast is currently in clinical development for treating chronic inflammatory disorders like asthma and chronic obstructive pulmonary disease (COPD). []

Piclamilast (RP 73401)

Compound Description: Piclamilast (RP 73401) is a potent and selective PDE4 inhibitor. [] It effectively inhibits TNFα release from human monocytes, suggesting potential therapeutic benefits in conditions associated with elevated TNFα levels. []

Cilomilast (SB 207499)

Compound Description: Cilomilast is a selective PDE4 inhibitor that has progressed to clinical trials for treating asthma and COPD. [] It exhibits anti-inflammatory effects in clinical settings. []

6-(4-Pyridylmethyl)-8-(3-nitrophenyl)quinoline (PMNPQ)

Compound Description: PMNPQ is a potent and selective PDE4 inhibitor. [] It exhibits a significant effect on shortening anesthesia induced by xylazine/ketamine, a behavioral model for studying emesis. []

Source and Classification

(S)-(+)-rolipram is derived from natural and synthetic sources. It is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type 4, which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate. The compound's structure and activity make it a member of the broader category of γ-aminobutyric acid derivatives, which are known for their neuroactive properties.

Synthesis Analysis

The synthesis of (S)-(+)-rolipram has evolved significantly over the years, with various methods developed to enhance yield and enantioselectivity. Recent advancements include:

  1. Enantioselective Flow Synthesis: A notable method involves a telescoped asymmetric conjugate addition followed by oxidative esterification. This approach utilizes a polystyrene-supported chiral organocatalyst and in situ-generated persulfuric acid for direct aldehyde esterification. The process achieves high productivity (1.74 g/h) and enantiomeric excess (94%) while minimizing waste (E-factor of 9.3) .
  2. Continuous Flow Synthesis: Another innovative method employs continuous flow techniques using heterogeneous catalysts, allowing for multistep reactions without isolating intermediates. This method simplifies the synthesis process and enhances efficiency .
  3. Traditional Synthetic Routes: Earlier methods included several steps involving cyclopentylation, Michael addition reactions, and subsequent reductions to achieve the desired enantiomer .
Chemical Reactions Analysis

(S)-(+)-rolipram participates in various chemical reactions primarily related to its role as a phosphodiesterase inhibitor. Key reactions include:

  1. Inhibition Mechanism: The compound inhibits phosphodiesterase type 4 by binding to its active site, preventing the breakdown of cyclic adenosine monophosphate, thereby enhancing signaling pathways associated with mood regulation .
  2. Reduction Reactions: In synthetic pathways, rolipram can undergo reduction reactions that convert nitro groups to amines or other functional groups, which are pivotal in modifying its pharmacological properties .
  3. Asymmetric Synthesis: The synthesis often involves asymmetric catalysis techniques that enhance selectivity towards the desired enantiomer while minimizing by-products .
Mechanism of Action

The mechanism of action of (S)-(+)-rolipram primarily involves its inhibition of phosphodiesterase type 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:

  • Enhanced neurotransmitter signaling.
  • Modulation of inflammatory responses.
  • Potential antidepressant effects through improved mood regulation.

Studies have demonstrated that rolipram's action can lead to increased neuronal survival and reduced symptoms associated with stress-related disorders .

Physical and Chemical Properties Analysis

(S)-(+)-rolipram exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Approximately 138–140 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and light.

These properties influence its handling during synthesis and storage for pharmaceutical applications.

Applications

(S)-(+)-rolipram has diverse scientific applications, including:

  1. Pharmaceutical Development: It is investigated for its potential use in treating mood disorders, anxiety, and inflammatory diseases due to its role as a phosphodiesterase type 4 inhibitor .
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool in biochemical research for studying cellular signaling pathways involving cyclic adenosine monophosphate.
  3. Drug Formulation: Its pharmacological profile makes it a candidate for formulation into various dosage forms aimed at maximizing therapeutic efficacy while minimizing side effects.
Chemical Identity and Stereochemistry of (S)-(+)-Rolipram

Structural Characterization: Pyrrolidinone Core and Substituted Phenyl Groups

(S)-(+)-Rolipram (chemical name: 4-[(3S)-3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) is a small organic molecule with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol [5] [10]. Its structure features two key moieties:

  • A γ-lactam (pyrrolidin-2-one) core at the chiral center (C3 position), where the nitrogen is part of a five-membered ring and the carbonyl group (C=O) confers partial planarity and hydrogen-bonding capacity.
  • A diaryl substituent pattern comprising a 3-cyclopentyloxy-4-methoxyphenyl group. The cyclopentyl ether linkage provides lipophilicity, while the methoxy group at the para-position influences electronic distribution [3] [5].

The spatial orientation of the cyclopentyloxy group relative to the methoxyphenyl ring impacts conformational flexibility. Nuclear Magnetic Resonance (NMR) studies confirm restricted rotation around the ether bond, creating distinct conformational states that influence protein binding [3].

Table 1: Key Structural Features of (S)-(+)-Rolipram

Structural ElementChemical GroupRole in Molecular Properties
Chiral centerC3 of pyrrolidinone ringDetermines enantiomeric identity
Hydrogen-bond acceptorLactam carbonyl (C=O)Binds catalytic site of PDE4 enzymes
Lipophilic domainCyclopentyl groupEnhances membrane permeability
Electron-donating groupMethoxy (-OCH₃)Modulates phenyl ring electron density

Absolute Configuration and Enantiomeric Differentiation

The stereogenic center at C3 of the pyrrolidinone ring defines rolipram’s enantiomers:

  • (S)-(+)-Rolipram: Dextrorotatory (+), with S configuration at C3.
  • (R)-(−)-Rolipram: Levorotatory (−), with R configuration at C3 [3] [9].

Enantiomeric differentiation relies on:

  • Chiral resolution: Diastereomeric salt formation using (S)-(−)-α-phenylethylamine. The resulting amides of racemic trans-3-(3'-cyclopentyloxy-4'-methoxyphenyl)-4-nitrobutyric acid are separable by crystallization or chromatography [3].
  • Asymmetric synthesis: Catalytic hydrogenation or enzymatic methods to directly generate the (S)-enantiomer with >98% enantiomeric excess (e.e.) [3].

Optical rotation measurements confirm the specific rotation for (S)-(+)-rolipram as [α]₂₅D = +55.6° (c = 1, methanol), contrasting with (R)-(−)-rolipram at [α]₂₅D = −57.3° [3].

Chiroptical Properties: Circular Dichroism (CD) Spectra Analysis

Circular Dichroism (CD) spectroscopy reveals distinct electronic transitions for (S)-(+)-rolipram due to its asymmetric environment:

  • Major CD bands (in methanol):
  • Positive Cotton effect at 280.5 nm (Δε ≈ +0.27)
  • Negative band near 250 nm
  • Strong negative peak at 215 nm (n→π* transition of lactam carbonyl) [3].
  • Comparative enantiomer spectra: (R)-(−)-Rolipram exhibits mirror-image CD signals, confirming enantiomeric relationship. The 280-nm band’s sign correlates with absolute configuration: positive for S and negative for R [3] [6].

Table 2: CD Spectral Signatures of Rolipram Enantiomers (in Methanol)

Enantiomerλₘₐₓ (nm)Δε (L·mol⁻¹·cm⁻¹)Associated Transition
(S)-(+)-Rolipram280.5+0.27π→π* of methoxyphenyl system
215−7.95n→π* of lactam carbonyl
(R)-(−)-Rolipram280.5−0.27π→π* of methoxyphenyl system
215+7.95n→π* of lactam carbonyl

The 280-nm band arises from the perturbed π-system of the methoxyphenyl group, while the 215-nm band reflects the inherently chiral lactam chromophore. Solvent polarity minimally affects band positions but alters intensity due to changes in hydrogen-bonding networks [3] [6].

Impact of Stereochemistry on Molecular Interactions

Stereochemistry critically determines (S)-(+)-rolipram’s affinity for biological targets, notably phosphodiesterase 4 (PDE4):

  • PDE4 inhibition: (S)-(+)-Rolipram exhibits 2.7-fold lower inhibitory potency (IC₅₀ = 550 nM) against human PDE4A compared to the R-enantiomer (IC₅₀ = 204 nM) [2] [7]. This contradicts early assumptions that the S-enantiomer is pharmacologically inert.
  • High-affinity binding site: Full-length PDE4A possesses a regulatory site distinct from the catalytic domain, binding (R)-rolipram with high affinity (K_d = 2.3 nM). The S-enantiomer shows >100-fold weaker binding here [7].
  • Truncated PDE4 studies: Catalytic domains (71 kDa) lacking upstream conserved regions (UCRs) show no stereoselectivity. Both enantiomers inhibit identically (IC₅₀ ≈ 1000 nM) via competitive kinetics at the catalytic site [2] [7].

Table 3: Stereoselectivity in PDE4 Binding and Inhibition

PDE4 Form(R)-(−)-Rolipram IC₅₀ (nM)(S)-(+)-Rolipram IC₅₀ (nM)Stereoselectivity (R/S)
Full-length PDE4A2045502.7-fold
Truncated PDE4A102210221.0-fold

The stereodivergence arises because the high-affinity site requires UCR domains to adopt a conformation recognizing the R-enantiomer’s specific topography. For the catalytic site, both enantiomers bind similarly due to symmetric steric constraints around the catalytic zinc ion [2] [7]. In neuronal and immune cells, (S)-(+)-rolipram retains anti-inflammatory effects at higher concentrations, likely via catalytic site inhibition, but lacks emetic responses linked to the high-affinity site [5] [7].

Properties

CAS Number

216974-75-3

Product Name

(S)-(+)-rolipram

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.